REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([O:17]C)=[C:4]([C:9]2[O:13][C:12]([C:14]([OH:16])=[O:15])=[CH:11][CH:10]=2)[CH:5]=[C:6]([CH3:8])[CH:7]=1.B(Br)(Br)[Br:20]>ClCCl>[BrH:20].[NH2:1][C:2]1[C:3]([OH:17])=[C:4]([C:9]2[O:13][C:12]([C:14]([OH:16])=[O:15])=[CH:11][CH:10]=2)[CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
248 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=C(C1)C)C1=CC=C(O1)C(=O)O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was reacted at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The resulting residue was washed with ethyl acetate (50 mL×3)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Br.NC=1C(=C(C=C(C1)C)C1=CC=C(O1)C(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172 mg | |
YIELD: PERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |